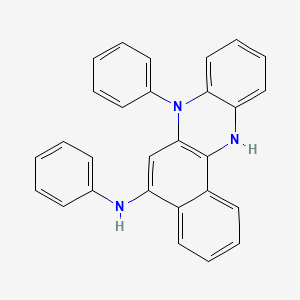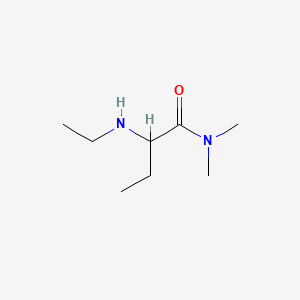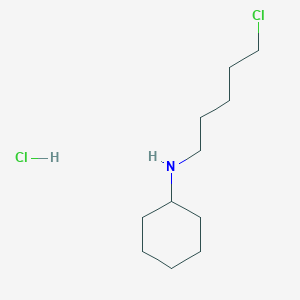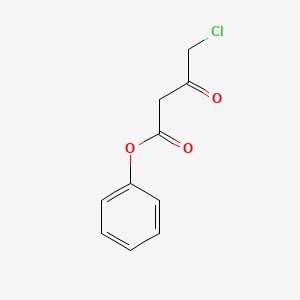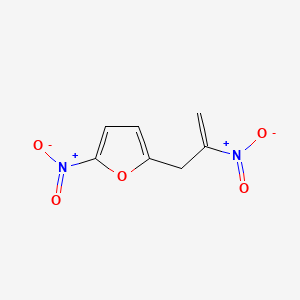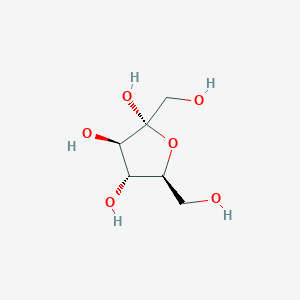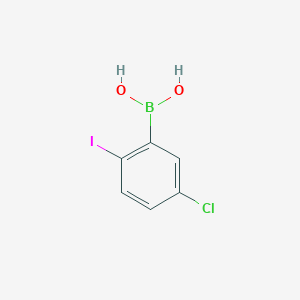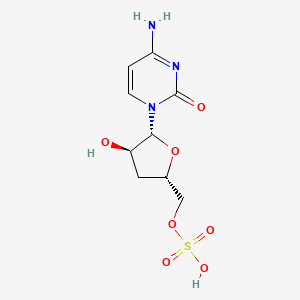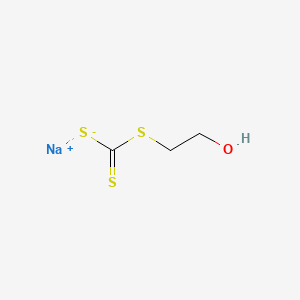
Sodium 2-hydroxyethyl trithiocarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-hydroxyethyl trithiocarbonate: is an organosulfur compound with the molecular formula C3H5NaOS3 and a molar mass of 176.25597 g/mol . This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through the reaction of 2-hydroxyethyl trithiocarbonate with sodium hydroxide under controlled conditions.
Industrial Production Methods: The compound is typically produced in a controlled industrial environment to ensure purity and consistency. The process involves the careful handling of reactants and the use of specialized equipment to maintain reaction conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can also be performed on this compound, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where the trithiocarbonate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.
Reduction Products: Reduced forms of the compound.
Substitution Products: Compounds with different functional groups replacing the trithiocarbonate group.
Aplicaciones Científicas De Investigación
Chemistry: Sodium 2-hydroxyethyl trithiocarbonate is used in organic synthesis, particularly in the formation of cyclic trithiocarbonates fused to carbohydrate skeletons. Biology: It has applications in biochemical studies, including the modification of biomolecules. Medicine: The compound is explored for its potential therapeutic uses, although its primary applications are still in research. Industry: It is used in the production of various chemicals and materials, leveraging its unique chemical properties.
Mecanismo De Acción
The compound exerts its effects through chemical reactions involving its trithiocarbonate group. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in organic synthesis, the trithiocarbonate group can act as a nucleophile or electrophile, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Sodium trithiocarbonate
Potassium trithiocarbonate
Calcium trithiocarbonate
Uniqueness: Sodium 2-hydroxyethyl trithiocarbonate is unique due to its 2-hydroxyethyl group, which imparts different chemical properties compared to other trithiocarbonates. This group enhances its reactivity and versatility in various chemical reactions.
Propiedades
Número CAS |
86932-92-5 |
|---|---|
Fórmula molecular |
C3H5NaOS3 |
Peso molecular |
176.3 g/mol |
Nombre IUPAC |
sodium;2-hydroxyethylsulfanylmethanedithioate |
InChI |
InChI=1S/C3H6OS3.Na/c4-1-2-7-3(5)6;/h4H,1-2H2,(H,5,6);/q;+1/p-1 |
Clave InChI |
RTRITVCTUGDQPT-UHFFFAOYSA-M |
SMILES canónico |
C(CSC(=S)[S-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




